m-Crotonamidophenyl isopropylcarbamate

Description

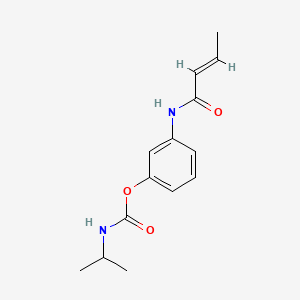

m-Crotonamidophenyl isopropylcarbamate is a synthetic carbamate derivative characterized by an isopropylcarbamate group linked to a phenyl ring substituted with a crotonamide moiety.

Properties

CAS No. |

17788-86-2 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

[3-[[(E)-but-2-enoyl]amino]phenyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C14H18N2O3/c1-4-6-13(17)16-11-7-5-8-12(9-11)19-14(18)15-10(2)3/h4-10H,1-3H3,(H,15,18)(H,16,17)/b6-4+ |

InChI Key |

WDRMGNSUHUFNPE-PKNBQFBNSA-N |

SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |

Canonical SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |

Appearance |

Solid powder |

Other CAS No. |

17788-86-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Crotonanilide, m-hydroxy-, isopropylcarbamate (ester) |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Carbamates

Carbamates with short alkyl chains, such as ethyl-, propyl-, and isopropylcarbamates, demonstrate enhanced antimicrobial activity compared to bulkier analogs. For example:

- Nitro-substituted ethylcarbamates (e.g., compound 16 in ) exhibit 4-fold higher activity against Staphylococcus aureus compared to chloro-substituted derivatives (e.g., compound 3 ) .

- Nitropropylcarbamate 17 shows 8-fold greater potency against S. aureus than its chlorinated counterpart (compound 4 ), suggesting nitro groups enhance binding to specific bacterial targets .

- Isopropylcarbamates with compact substituents are hypothesized to engage in hydrogen bonding with S. aureus-specific structures, a mechanism less effective against methicillin-resistant strains (MRSA) .

Key Structural-Activity Relationships (SAR):

- Substituent effects: Nitro groups improve activity against S.

- Chain length : Shorter alkyl chains (e.g., ethyl, isopropyl) optimize bacteriostatic activity compared to longer chains (C9–C12), which hinder target interactions .

Table 1: Antimicrobial Activity of Selected Carbamates

| Compound | Substituent | Alkyl Chain | Activity vs. S. aureus | Activity vs. MRSA |

|---|---|---|---|---|

| Ethylcarbamate 3 | Cl | Ethyl | Moderate | Negligible |

| Ethylcarbamate 16 | NO₂ | Ethyl | High (4× compound 3) | Negligible |

| Propylcarbamate 17 | NO₂ | Propyl | High (8× compound 4) | Negligible |

Enzyme-Inhibiting Carbamates

Isopropylcarbamate derivatives can also target enzymes. For instance:

- 4-(4-((Oxiran-2-ylmethyl)sulfonyl)phenoxy)phenyl isopropylcarbamate (13d) acts as a selective matrix metalloproteinase-2 (MMP-2) inhibitor . Its activity is attributed to the sulfonylphenoxy group and oxirane ring, which likely facilitate covalent or electrostatic interactions with the enzyme’s active site.

Structural Differentiation :

- The sulfonylphenoxy moiety in 13d distinguishes it from antimicrobial carbamates, enabling selectivity for MMP-2 over other targets.

- The isopropylcarbamate group may contribute to stability and membrane permeability, a feature shared with antimicrobial analogs .

Therapeutic Structural Analogs

Carisoprodol (), a muscle relaxant, shares the isopropylcarbamate functional group but incorporates a 2-methyl-2-propyl-1,3-propanediol backbone. Key comparisons include:

- Therapeutic Use : Unlike antimicrobial or enzyme-inhibiting carbamates, Carisoprodol modulates GABAₐ receptors in the central nervous system .

- SAR Insights : Bulkier substituents (e.g., 2-methyl-2-propyl chain) in Carisoprodol prioritize CNS penetration over antibacterial activity, highlighting how structural modifications redirect biological targeting .

Table 2: Functional Comparison of Isopropylcarbamate Derivatives

| Compound | Core Structure | Biological Target | Key Feature |

|---|---|---|---|

| m-Crotonamidophenyl isopropylcarbamate | Phenyl + crotonamide | Hypothesized antimicrobial/enzyme | Crotonamide for H-bonding |

| Compound 13d | Sulfonylphenoxy + oxirane | MMP-2 enzyme | Electrophilic sulfonyl group |

| Carisoprodol | 2-Methyl-2-propyl-1,3-propanediol | GABAₐ receptors | Bulky backbone for CNS penetration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.